molecular formula C13H14FN3O2S B5295892 2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

Cat. No. B5295892
M. Wt: 295.33 g/mol
InChI Key: DGCMJYKYQNUYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMeTAA, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of FMeTAA is not fully understood. However, it has been reported to act as a selective COX-2 inhibitor, which is responsible for its anti-inflammatory and analgesic effects. FMeTAA has also been reported to induce apoptosis in cancer cells, which is believed to be one of the mechanisms responsible for its anti-tumor properties.
Biochemical and Physiological Effects
FMeTAA has been reported to have both biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. FMeTAA has also been reported to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, FMeTAA has been reported to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using FMeTAA in lab experiments include its high yield of synthesis, its anti-inflammatory and analgesic effects, and its anti-tumor properties. However, the limitations of using FMeTAA in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.

Future Directions

For research on FMeTAA include studying its mechanism of action, developing new drugs based on FMeTAA, and determining its safety and efficacy in humans.

Synthesis Methods

FMeTAA has been synthesized using different methods, including the reaction of N-methylacetamide with 4-fluorophenol and 4-methyl-1,2,3-thiadiazol-5-ylmethyl chloride. Another method involves the reaction of 4-fluorophenol with N-methyl-N-(4-methyl-1,2,3-thiadiazol-5-ylmethyl) acetamide in the presence of triethylamine. The yield of FMeTAA using these methods is reported to be high.

Scientific Research Applications

FMeTAA has shown potential applications in various fields of scientific research. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. FMeTAA has also been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c1-9-12(20-16-15-9)7-17(2)13(18)8-19-11-5-3-10(14)4-6-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCMJYKYQNUYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN(C)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]acetamide

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